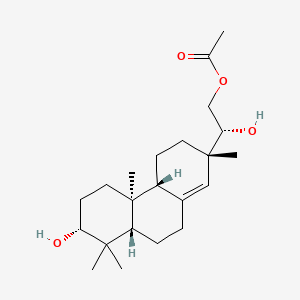

16-O-Acetyldarutigenol

Descripción general

Descripción

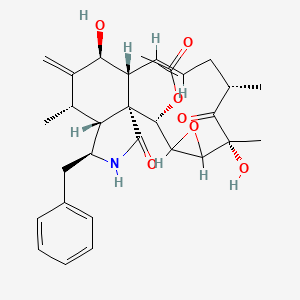

16-O-Acetyldarutigenol (compound 4) is an ent-pimarane diterpenoid compound . It is isolated from the ethanol extract of Siegesbeckia orientalis .

Molecular Structure Analysis

The molecular formula of 16-O-Acetyldarutigenol is C22H36O4 . Its molecular weight is 364.52 . The detailed molecular structure is not available in the retrieved information.Physical And Chemical Properties Analysis

The molecular weight of 16-O-Acetyldarutigenol is 364.52 . Its molecular formula is C22H36O4 . Other physical and chemical properties are not available in the retrieved information.Aplicaciones Científicas De Investigación

Histone Acetylation and Chromatin Structure : Acetylation, such as that on histone H4 at lysine 16 (H4-K16Ac), is a significant post-translational modification affecting chromatin structure and protein interactions. It inhibits the formation of compact chromatin fibers and affects interactions between non-histone proteins and chromatin (Shogren-Knaak et al., 2006).

Role in Gene Reactivation : Histone deacetylation inhibitors, used in conjunction with DNA methyltransferase inhibitors, can reactivate genes silenced by epigenetic modifications. This has implications for therapies targeting cancer cells (Egger et al., 2007).

ent-Pimarane Diterpenoids : A study identified various ent-pimarane diterpenoids, including 16-O-Acetyldarutigenol, from the plant Siegesbeckia orientalis. This suggests a potential for exploring natural products and their derivatives in pharmacological applications (Wang et al., 2009).

Epigenetic Modifications in Cancer : The modification of histones, such as through acetylation, is crucial in epigenetics, impacting gene expression and having implications in cancer therapy (Jost & Galm, 2007).

Histone Modifications and Cellular Processes : Histone H4 lysine 16 acetylation is involved in various cellular processes, indicating the importance of specific acetylation marks in cellular regulation (Shia et al., 2006).

Histone Acetylation and Cellular Lifespan : Research has shown that specific histone modifications, like H4 lysine 16 acetylation, play a role in regulating the cellular lifespan, suggesting a connection between epigenetic modifications and aging (Dang et al., 2009).

Safety and Hazards

The safety data sheet for 16-O-Acetyldarutigenol suggests that it is not flammable or combustible . In case of accidental release, it is recommended to pick up and arrange disposal without creating dust . For safe storage, it is recommended to keep the container tightly closed in a dry and well-ventilated place . The recommended storage temperature is 28°C .

Mecanismo De Acción

Target of Action

16-O-Acetyldarutigenol is an ent-pimarane diterpenoid compound The primary targets of this compound are currently not well-defined in the literature

Pharmacokinetics

It is known that the compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone , which may influence its bioavailability.

Propiedades

IUPAC Name |

[(2R)-2-[(2S,4aR,4bS,7R,8aS)-7-hydroxy-2,4b,8,8-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O4/c1-14(23)26-13-19(25)21(4)10-8-16-15(12-21)6-7-17-20(2,3)18(24)9-11-22(16,17)5/h12,16-19,24-25H,6-11,13H2,1-5H3/t16-,17-,18-,19+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQYJHPSJRFCLW-MGNVCTHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1(CCC2C(=C1)CCC3C2(CCC(C3(C)C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]([C@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901101313 | |

| Record name | (2R)-2-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-Ddodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-2-hydroxyethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1188282-01-0 | |

| Record name | (2R)-2-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-Ddodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-2-hydroxyethyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188282-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-Ddodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-2-hydroxyethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3](/img/structure/B562024.png)